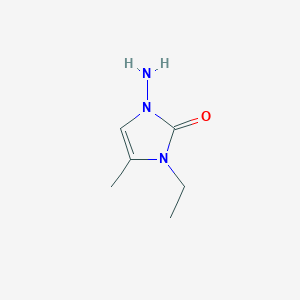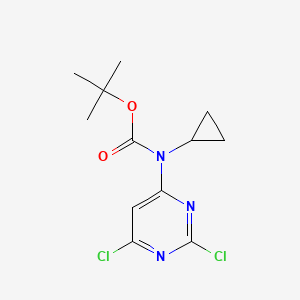
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is a compound that combines the structural features of carbazole and triazine. Carbazole is a nitrogen-containing aromatic heterocyclic compound known for its excellent optoelectronic properties, while triazine is a nitrogen-rich heterocycle often used in various industrial applications. The combination of these two moieties results in a compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 9H-carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the carbazole moiety. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .
Analyse Chemischer Reaktionen
Types of Reactions
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-ol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Carbazole-9-ol derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: A parent compound with similar optoelectronic properties but lacking the triazine moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Carbazole-9-ol: An oxidized derivative of carbazole with different chemical properties.
Uniqueness
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, optoelectronic properties, and potential for diverse applications compared to its individual components .
Eigenschaften
Molekularformel |
C15H12N6 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
6-carbazol-9-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H,(H4,16,17,18,19,20) |
InChI-Schlüssel |
WGFBRQRZEMWTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)





![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
